5-(4-methylphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione
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Overview
Description
5-(4-methylphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound with a unique structure that combines a cyclohexane ring with a pyrazole moiety
Preparation Methods
The synthesis of 5-(4-methylphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole derivative, followed by its coupling with the cyclohexane-1,3-dione moiety. Common reagents used in these reactions include hydrazines, aldehydes, and ketones under various conditions such as reflux or catalytic hydrogenation .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
5-(4-methylphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole moiety is known to bind to various biological targets, influencing pathways related to inflammation or cell proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and cyclohexane-1,3-dione derivatives. Compared to these, 5-(4-methylphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione is unique due to its combined structure, which imparts distinct chemical and biological properties. Some similar compounds are:
- 4-methyl-5-(4-methylphenyl)-1H-pyrazol-3-ylamine
- 5-methyl-4-nitro-1H-pyrazol-3-yl(phenyl)methanone
- 5-amino-3-methyl-1-phenylpyrazole .
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)-2-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H23N3O2/c1-15-8-10-17(11-9-15)19-12-21(28)20(22(29)13-19)14-25-24-23(16(2)26-27-24)18-6-4-3-5-7-18/h3-11,14,19,28H,12-13H2,1-2H3,(H,26,27) |
InChI Key |
SXXRNOGTPUOZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=NNC(=C3C4=CC=CC=C4)C)O |
Origin of Product |
United States |
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